(E)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.
Scientific Research Applications
Exposure to Furan Compounds : Research on the exposure to furan compounds, such as in the study of urinary metabolites of furan in waterpipe tobacco smokers, highlights the significance of understanding toxicological profiles of chemicals related to furan structures in public health contexts. This study aimed to determine the uptake of furan, a potential human carcinogen, in waterpipe tobacco smokers, indicating the relevance of furan derivatives in toxicological studies (Kassem et al., 2020).
Applications in Analyzing Environmental and Health Risks : Studies on the pharmacokinetics and pharmacodynamics of various compounds, such as torasemide and furosemide, often utilize sulfonyl groups in their structures to treat conditions like congestive heart failure. These studies underscore the role of sulfonyl-containing compounds in medical research, offering insights into their mechanisms of action, efficacy, and safety profiles (Ferrara et al., 1997).
Chemical Analysis and Environmental Monitoring : Research involving the analysis of brominated flame retardants and other polyhalogenated compounds in indoor air and dust from houses in Japan showcases the applications of chemical analysis techniques in monitoring environmental pollutants. This study provides a framework for understanding how compounds with complex structures, including those with furan and sulfonyl motifs, can be identified and quantified in environmental samples (Takigami et al., 2009).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies focusing on this compound. Furan derivatives are known to exhibit considerable chemical reactivity , which might suggest that this compound could interact with its targets in a similar manner.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes
Result of Action
Furan derivatives are known to exhibit substantial biological activity , suggesting that this compound could have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
(E)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(13-19)24(21,22)14-16-7-4-12-23-16/h1-9,12,17H,10-11,13-14H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZQHBAUALSQHX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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